molecular formula C11H11ClO4 B195664 3-(4-Chlorophenyl)pentanedioic acid CAS No. 35271-74-0

3-(4-Chlorophenyl)pentanedioic acid

Cat. No.: B195664
CAS No.: 35271-74-0
M. Wt: 242.65 g/mol
InChI Key: URXVLIVRJJNJII-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pentanedioic acid: is an organic compound with the molecular formula C11H11ClO4 . It is a derivative of glutaric acid, where one of the hydrogen atoms on the carbon chain is replaced by a 4-chlorophenyl group. This compound is known for its applications in various fields of scientific research, particularly in life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)pentanedioic acid typically involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

Scientific Research Applications

3-(4-Chlorophenyl)pentanedioic acid is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)pentanedioic acid
  • 3-(4-Methylphenyl)pentanedioic acid
  • 3-(4-Nitrophenyl)pentanedioic acid

Uniqueness

3-(4-Chlorophenyl)pentanedioic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific structural features can enhance its binding affinity to certain molecular targets, making it valuable in scientific research .

Properties

IUPAC Name

3-(4-chlorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXVLIVRJJNJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188759
Record name 3-(4-Chlorophenyl) glutarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35271-74-0
Record name 3-(4-Chlorophenyl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35271-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl) glutarate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl) glutarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl) glutarate
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Record name 3-(4-Chlorophenyl)glutaric acid
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: How does 3-(4-chlorophenyl)pentanedioic acid contribute to the structural formation of lanthanide coordination polymers, and what makes these structures unique?

A1: this compound (H2cpp) acts as a versatile ligand, coordinating with lanthanide ions (Ln) to form extended polymeric structures. [] The high coordination numbers of lanthanide ions, coupled with the flexible nature of H2cpp and the steric influence of its chlorophenyl group, contribute to unique structural motifs. Specifically, H2cpp facilitates the formation of bis(triple-stranded) helical chains that intertwine, creating 2D tubular meso-helices. These complex structures contribute to the interesting photoluminescent properties observed in these materials. []

Q2: What are the photoluminescent properties of the lanthanide coordination polymers formed with this compound, and what causes these properties?

A2: The lanthanide coordination polymers incorporating H2cpp exhibit diverse photoluminescent behaviors. Notably, the europium (Eu) and terbium (Tb) based polymers display strong luminescence in the visible spectrum. This intense emission stems from efficient energy transfer from the H2cpp ligand to the respective lanthanide ions. [] In contrast, polymers incorporating praseodymium (Pr), neodymium (Nd), samarium (Sm), erbium (Er), and ytterbium (Yb) emit light primarily in the visible region originating from ligand-centered or ligand-to-ligand charge transfer excited states. Additionally, Nd, Er, and Yb polymers also exhibit near-infrared emission. [] These distinct luminescent properties highlight the potential of these materials for various photonic applications.

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